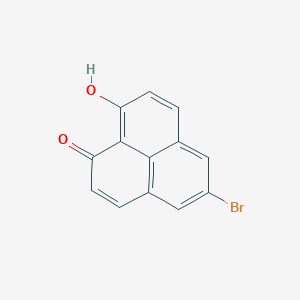
5-Bromo-9-hydroxy-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-9-hydroxy-1H-phenalen-1-one: is a chemical compound with the molecular formula C13H7BrO2 . It is a derivative of phenalenone, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-9-hydroxy-1H-phenalen-1-one typically involves the bromination of 9-hydroxy-1H-phenalen-1-one. One common method is the Negishi coupling reaction , which involves the reaction of this compound with a suitable organozinc reagent . The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-9-hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-bromo-9-oxo-1H-phenalen-1-one.
Reduction: Formation of 9-hydroxy-1H-phenalen-1-one.
Substitution: Formation of various substituted phenalenones, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-9-hydroxy-1H-phenalen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy due to its ability to generate singlet oxygen.
Mechanism of Action
The mechanism of action of 5-Bromo-9-hydroxy-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon exposure to light. This singlet oxygen can cause damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes and nucleic acids, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-1H-phenalen-1-one
- 3-Hydroxy-1H-phenalen-1-one
- 6-Hydroxy-1H-phenalen-1-one
- 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Uniqueness
5-Bromo-9-hydroxy-1H-phenalen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group contributes to its photodynamic properties .
Properties
CAS No. |
10505-84-7 |
|---|---|
Molecular Formula |
C13H7BrO2 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
5-bromo-9-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H7BrO2/c14-9-5-7-1-3-10(15)13-11(16)4-2-8(6-9)12(7)13/h1-6,15H |
InChI Key |
HMCIFXJZUWVEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=O)C=CC3=C2C1=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















